Cas no 87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside)

87686-87-1 structure
Nome del prodotto:1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,10-Anthracenedione, 3-[[6-O-acetyl-2-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-
- Q27137860
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D
- 1,3,6-Trihydroxy-2-methylanthraquinone3-O-(6'-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside
- 1,6-Dihydroxy-2-methyl-3-(2-O-alpha-L-rhamnopyranosyl-6-O-acetyl-
- 3-[[6-O-Acetyl-2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione (ACI)
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-α-L-rhamnosyl-(1→2)-β-D-glucoside
- A-D-glucoside
- [(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
- A-rhamnosyl-(1 inverted exclamation marku2)-
- HY-N8093
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-??-rhamnosyl-(1??2)-??-D-glucoside
- 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
- 3-[[6-O-Acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- CS-0139940
- DTXSID701106767
- 4,7-dihydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- FS-8214
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-
- AKOS040760171
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-alpha-rhamnosyl-(1-->2)-beta-D-glucoside
- E88751
- CHEBI:69521
- 87686-87-1
- 3-[[6-O-Acetyl-2-O-(6-deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- DA-49015
-
- Inchi: 1S/C29H32O15/c1-9-16(7-15-18(19(9)32)22(35)13-5-4-12(31)6-14(13)21(15)34)42-29-27(25(38)23(36)17(43-29)8-40-11(3)30)44-28-26(39)24(37)20(33)10(2)41-28/h4-7,10,17,20,23-29,31-33,36-39H,8H2,1-3H3/t10-,17+,20-,23+,24+,25-,26+,27+,28-,29+/m0/s1
- Chiave InChI: MYMGMMVFIFXMSB-TUABHHCTSA-N
- Sorrisi: O=C1C2C=C(C=CC=2C(=O)C2C(=C(C(=CC1=2)O[C@@H]1O[C@H](COC(=O)C)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)C)O)O
Proprietà calcolate
- Massa esatta: 620.17412031 g/mol
- Massa monoisotopica: 620.17412031 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 44
- Conta legami ruotabili: 7
- Complessità: 1070
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 620.6
- XLogP3: -0.2
- Superficie polare topologica: 239
Proprietà sperimentali
- Colore/forma: Powder
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1167-1 mL * 10 mM (in DMSO) |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 12,460 | 2023-07-11 | |
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2023-09-19 | |
TargetMol Chemicals | TN1167-10 mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 10mg |
¥ 14,500 | 2023-07-11 | |
TargetMol Chemicals | TN1167-10mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 10mg |
¥ 14500 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1167-10 mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | 10mg |
¥2289.00 | 2022-04-26 | ||
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2021-07-22 | |
TargetMol Chemicals | TN1167-1 ml * 10 mm |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 1 ml * 10 mm |
¥ 12460 | 2024-07-24 | ||
Key Organics Ltd | FS-8214-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >95% | 10mg |
£313.20 | 2025-03-04 |
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Letteratura correlata
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside) Prodotti correlati
- 1361558-56-6(5-Chloro-2-(3,4,5-trichlorophenyl)pyridine-4-methanol)
- 2171900-35-7(4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-methylformamido}butanoic acid)
- 1252164-67-2(N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide)
- 2227686-83-9(rac-(1R,3R)-3-(4-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2171878-39-8(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpentanamidopropanoic acid)
- 2172218-29-8(2,2-difluoro-3-hydroxy-3-(1H-pyrazol-3-yl)propanoic acid)
- 136260-85-0(FURAN-2-YL(THIOPHEN-3-YL)METHANOL)
- 77290-43-8(4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid)
- 1250541-35-5(3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid)
- 1804726-56-4(3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-carboxylic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87686-87-1)87686-87-1

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta